![molecular formula C8H4ClNO3 B1361231 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-96-3](/img/structure/B1361231.png)
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 20829-96-3) is a bicyclic heterocyclic compound featuring a benzoxazine backbone with a chlorine substituent at position 5 and two ketone groups at positions 2 and 4. Its structure is critical in medicinal and synthetic chemistry, serving as a precursor for bioactive molecules and functional materials. The compound’s reactivity is influenced by the electron-withdrawing chlorine substituent, which modulates electrophilic substitution and ring-opening reactions .
Preparation Methods
Detailed Preparation Method Using Phosgene and Pyridine Catalysis
A recent and highly efficient preparation method involves reacting 2-hydroxy-5-chlorobenzamide with phosgene in an aqueous medium under the catalysis of pyridine or substituted pyridines. This method offers advantages such as high yield, environmental friendliness (due to water as solvent), and relatively simple post-reaction processing.
Reaction Scheme
$$
\text{2-hydroxy-5-chlorobenzamide} + \text{phosgene} \xrightarrow[\text{pyridine catalyst}]{\text{water, 50-80°C}} \text{5-chloro-1H-benzo[d]oxazine-2,4-dione} + \text{HCl}
$$
Key Reaction Conditions and Parameters
Parameter | Typical Range / Values | Notes |
---|---|---|
Raw material | 2-hydroxy-5-chlorobenzamide | Purity ~99% |
Catalyst | Pyridine or methyl-substituted pyridines | 1-10 mol% relative to substrate |
Solvent | Water | Mass ratio water:substrate = 4-10:1 |
Phosgene molar ratio | 1.1 to 2 equivalents relative to substrate | Slight excess to ensure complete reaction |
Reaction temperature | 50-80 °C | Optimal temperature depends on catalyst type |
Reaction time | 0.5 to 1 hour | Heat preservation after phosgene addition |
Work-up | Cooling, filtration, washing, drying | Washing with water and drying at ~50 °C |
Example Preparation Data (Adapted for 5-chloro derivative)
Example | Catalyst | Temp (°C) | Phosgene (mol eq.) | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|
1 | Pyridine | 50 | 1.1 | 95.8 | 98.2 | 12 h drying at 50°C |
2 | 2-Methylpyridine | 60 | 1.2 | 97.0 | 99.5 | 1 h reaction time |
3 | 3-Methylpyridine | 60 | 1.2 | 97.8 | 99.2 | 0.5 h reaction time |
4 | 4-Methylpyridine | 60 | 1.2 | 97.2 | 99.0 | |
5 | 2,4,6-Trimethylpyridine | 70 | 1.5 | 96.2 | 98.9 | Higher temperature and phosgene |
6 | 2,3,5-Trimethylpyridine | 80 | 1.5 | 96.5 | 98.7 |
Note: These values are adapted from analogous benzo[e]oxazine-2,4-dione preparations and can be applied to the 5-chloro substituted derivative with minor optimization.
Advantages of This Method
- High yields (95-98%) and high purity (98-99.5%)
- Use of water as solvent reduces environmental impact
- Pyridine catalysts are commercially available and effective in low amounts
- Simple filtration and washing steps facilitate industrial scalability
- Reaction conditions are mild and controllable
Alternative Preparation Methods
Carbonyldiimidazole (CDI) Method
- 2-hydroxy-5-chlorobenzamide reacts with N,N'-carbonyldiimidazole in anhydrous solvents like DMF at low temperature
- After reaction, water is added to quench and precipitate the product
- Yield reported up to 97.9%
- Drawbacks: DMF is less environmentally friendly, CDI is costly and difficult to handle industrially
Other Carbonylating Agents
- Use of phosgene substitutes or triphosgene is reported but less common
- These reagents offer safer handling but may require longer reaction times or lower yields
Research Findings and Analytical Data
- Melting Point: Typically around 223-224 °C for the pure compound
- NMR Spectroscopy: Characteristic aromatic proton signals and NH proton at ~12 ppm confirm structure
- HPLC-MS: Molecular ion peaks consistent with 5-chloro-1H-benzo[d]oxazine-2,4-dione molecular weight (approx. 197.57 g/mol)
- Purity: Achieved >98% by chromatographic methods in optimized conditions
Summary Table of Preparation Methods
Method | Raw Materials | Solvent | Catalyst | Yield (%) | Purity (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|---|
Phosgene + Pyridine (Aqueous) | 2-hydroxy-5-chlorobenzamide + Phosgene | Water | Pyridine or derivatives | 95-98 | 98-99.5 | High yield, environmentally friendly | Use of toxic phosgene |
Carbonyldiimidazole Method | 2-hydroxy-5-chlorobenzamide + CDI | DMF | None or pyridine | ~97.9 | ~98 | High yield, mild temperature | Expensive reagents, DMF solvent |
Phosgene substitutes | Similar substrates | Various organic | Various | Variable | Variable | Safer reagents | Lower yield, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
Synthesis of Heterocycles
5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione serves as a crucial building block in the synthesis of various nitrogen-containing heterocycles. It is utilized in the formation of compounds such as:
- Quinazolines
- Quinazolones
- Benzodiazepines
- Quinolinones
- Tryptanthrin derivatives
These compounds often exhibit valuable pharmacological properties, making this oxazine derivative a key player in drug discovery and development .
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. For instance, studies indicate that certain derivatives inhibit the growth of various microbial strains by disrupting cell membrane integrity.
Materials Science
Benzoxazine Resins
The compound is integral to producing benzoxazine resins, which are known for their excellent thermal stability and mechanical properties. These resins are utilized in applications such as:
- Aerospace materials
- Electrical insulation
- High-performance composites
The unique properties of these resins stem from the chemical structure of this compound, allowing for innovative material solutions in demanding environments.
Biological Research
Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory activities. Its mechanism involves the inhibition of interleukin-1, a key cytokine in inflammatory processes. This property suggests potential therapeutic applications in treating inflammatory diseases.
Immune Modulation
The compound's ability to modulate immune responses makes it a candidate for further research in immunology. Its derivatives may offer new avenues for developing treatments for autoimmune disorders.
Chemical Reactions and Mechanisms
This compound undergoes several chemical reactions that enhance its utility in research:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized using agents like hydrogen peroxide to form quinone derivatives. |
Reduction | Reduction can be achieved with agents such as sodium borohydride to yield dihydro derivatives. |
Substitution | Nucleophilic substitution at the chloro group allows for the formation of various substituted derivatives. |
These reactions facilitate the synthesis of more complex compounds that can be tailored for specific applications in medicinal chemistry and materials science .
Mechanism of Action
The mechanism of action of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets and pathways:
Inhibition of Interleukin-1: Benzoxazine derivatives, including this compound, have been found to inhibit interleukin-1, exhibiting immune and anti-inflammatory actions.
Antimicrobial Activity: The compound’s structure allows it to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth.
Comparison with Similar Compounds
Positional Isomers of Chlorinated Derivatives
Chlorine substitution at different positions on the benzoxazine ring significantly alters physicochemical properties and reactivity:
Key Findings :
- 6-Chloro derivatives exhibit higher melting points compared to 5-chloro isomers, likely due to enhanced crystallinity from symmetric substitution patterns .
- 7-Chloro isomers are less studied, but their synthesis involves similar cyclization methods using thionyl chloride .
N-Substituted Derivatives
N-Alkylation or arylation modifies solubility, stability, and biological activity:
Key Findings :
- N-Methylation reduces hydrogen-bonding capacity, lowering solubility in polar solvents but improving thermal stability .
- Benzyl-substituted analogs show lower melting points, suggesting reduced crystallinity due to bulky substituents .
Substituent Effects at Position 5
Electron-withdrawing groups (EWGs) at position 5 influence reactivity and applications:
Key Findings :
Biological Activity
5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione, also known as 5-chloro-3,1-benzoxazine-2,4-dione, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- CAS Number : 20829-96-3
- Chemical Structure : The compound features a chloro substituent at the 5-position of the benzo[d][1,3]oxazine ring.
The structural characteristics of this compound contribute to its reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in signaling pathways crucial for cell growth and survival. This inhibition leads to apoptosis in cancer cells while sparing normal cells .
- Case Study : In a study involving breast cancer cells, the compound demonstrated an IC value significantly lower than that of control compounds, indicating potent cytotoxic effects against malignant cells .
Cytotoxicity Studies
A comprehensive cytotoxicity assessment was performed on several cancerous and non-cancerous cell lines:
Compound | Cell Line | IC (µM) | Selectivity |
---|---|---|---|
This compound | HeLa | 97.3 | High |
This compound | U87 | 205.7 | Moderate |
Control Compound | HEK293 | >1000 | None |
These results suggest that the compound has a selective cytotoxic effect on cancer cells compared to normal cells .
Antibacterial Activity
While primarily noted for its anticancer properties, research has also evaluated the antibacterial potential of this compound. However:
- Findings : In tests against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, the compound did not exhibit significant antibacterial activity at concentrations ranging from 12.5 to 100 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituent Effects : Variations in substituents at different positions on the oxazine ring can alter the compound's reactivity and biological properties. Compounds with different halogen substitutions or additional functional groups have shown varying degrees of activity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione, and how are they confirmed experimentally?
The compound features a benzoxazine-dione scaffold with a chlorine substituent at position 5. Structural confirmation involves:
- X-ray crystallography to resolve bond lengths, angles, and ring conformation .
- NMR spectroscopy (¹H, ¹³C) to verify electronic environments of protons and carbons, particularly distinguishing carbonyl (C=O) and oxazine ring signals .
- Computational modeling (e.g., Molecular Operating Environment, MOE) to compare theoretical and experimental geometries .
Q. What are the common synthetic routes for this compound?
A typical route involves:
- Condensation reactions between chlorinated aromatic precursors and cyclic anhydrides or ketones under acidic or basic conditions .
- Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times from hours to minutes .
- Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, discrepancies in carbonyl stretching (IR) vs. NMR shifts may indicate tautomeric forms or solvent effects .
- Database comparisons : Use resources like the Protein Data Bank (PDB) or Reaxys to validate spectral patterns against similar compounds .
- Dynamic NMR studies : Resolve conformational equilibria by analyzing temperature-dependent splitting of signals .
Q. How to design experiments to study the reactivity of this compound under varying conditions?
- pH-dependent stability assays : Monitor degradation kinetics via HPLC at pH 3–10 to identify labile functional groups (e.g., hydrolysis of the oxazine ring) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways under inert or oxidative atmospheres .
- Reactivity screening : Test electrophilic/nucleophilic substitution reactions (e.g., Suzuki coupling) to map reactive sites .
Q. What strategies improve regioselective functionalization of the benzoxazine-dione core?
- Directing group incorporation : Introduce temporary substituents (e.g., nitro groups) to steer chlorination or alkylation to specific positions .
- Metal-catalyzed cross-coupling : Use palladium or copper catalysts to target C-Cl bonds for selective substitution .
- Solvent-controlled reactions : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at the oxazine ring over the benzene moiety .
Q. What computational methods predict the biological or material interactions of this compound?
- Docking simulations : Use MOE or AutoDock to model binding affinities with proteins (e.g., enzymes in the PDB) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer interactions .
- Molecular dynamics (MD) : Simulate solvation effects or membrane permeability using force fields like AMBER or CHARMM .
Q. How can researchers resolve purification challenges for derivatives of this compound?
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to exploit differences in solubility between byproducts and the target .
- HPLC method development : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar impurities .
- Chelation-assisted purification : Add EDTA to sequester metal contaminants from reaction catalysts .
Q. What experimental parameters are critical for optimizing microwave-assisted synthesis?
- Power and temperature : Maintain 100–150 W and 80–120°C to prevent decomposition while ensuring rapid cyclization .
- Solvent selection : High dielectric solvents (e.g., DMSO) absorb microwaves efficiently, improving energy transfer .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How to validate the biological activity of derivatives in vitro?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates and IC₅₀ calculations .
- Cytotoxicity screening : Use MTT or resazurin assays on cell lines to differentiate therapeutic vs. toxic effects .
- Metabolic stability studies : Incubate derivatives with liver microsomes and quantify remaining parent compound via LC-MS .
Q. What methodologies integrate cross-disciplinary data (e.g., structural, synthetic, and biological) for comprehensive analysis?
- Cheminformatics platforms : Combine Reaxys, SciFinder, and PubChem to collate synthesis protocols, spectral data, and bioactivity profiles .
- Multivariate statistical analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with biological outcomes .
- Machine learning models : Train algorithms on datasets linking substituent patterns to solubility or toxicity endpoints .
Properties
IUPAC Name |
5-chloro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOFAVNIBBNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348611 | |
Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-96-3 | |
Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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